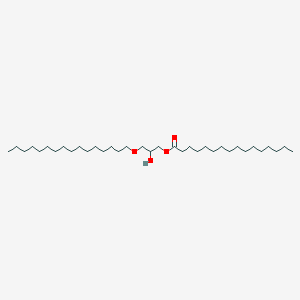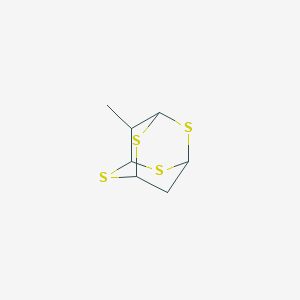
9-Methyl-2,4,6,8-tetrathiaadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2,4,6,8-tetrathiaadamantane, also known as MeTAA, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. MeTAA is a member of the adamantane family of compounds, which are known for their unique molecular structures and properties.
Mecanismo De Acción
The mechanism of action of 9-Methyl-2,4,6,8-tetrathiaadamantane is not well understood, but it is believed to interact with sulfur-containing proteins and enzymes in the body. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to inhibit the activity of certain enzymes, which may have implications for the development of new drugs and therapies.
Efectos Bioquímicos Y Fisiológicos
9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 9-Methyl-2,4,6,8-tetrathiaadamantane has also been shown to have anti-inflammatory properties, which may be useful in the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Methyl-2,4,6,8-tetrathiaadamantane has several advantages for use in laboratory experiments, including its unique molecular structure and properties. 9-Methyl-2,4,6,8-tetrathiaadamantane is also relatively stable and easy to handle, making it a useful compound for a variety of experiments. However, 9-Methyl-2,4,6,8-tetrathiaadamantane is also highly reactive and can be difficult to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 9-Methyl-2,4,6,8-tetrathiaadamantane. One area of interest is the development of new materials and catalysts based on 9-Methyl-2,4,6,8-tetrathiaadamantane. 9-Methyl-2,4,6,8-tetrathiaadamantane may also have potential applications in the development of new drugs and therapies for a range of diseases. Further research is needed to fully understand the mechanism of action of 9-Methyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields.
Métodos De Síntesis
9-Methyl-2,4,6,8-tetrathiaadamantane can be synthesized through a variety of methods, including the reaction of 1,3,5,7-tetrathiaadamantane with methyl iodide or the reaction of 1,3,5,7-tetrathiaadamantane with dimethyl sulfate in the presence of a base. The synthesis of 9-Methyl-2,4,6,8-tetrathiaadamantane is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
9-Methyl-2,4,6,8-tetrathiaadamantane has been studied for its potential applications in various scientific fields, including materials science, catalysis, and organic synthesis. 9-Methyl-2,4,6,8-tetrathiaadamantane has been shown to exhibit unique electronic and structural properties that make it useful in the development of new materials and catalysts.
Propiedades
Número CAS |
17837-57-9 |
|---|---|
Nombre del producto |
9-Methyl-2,4,6,8-tetrathiaadamantane |
Fórmula molecular |
C7H10S4 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
9-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H10S4/c1-3-6-8-4-2-5(10-6)11-7(3)9-4/h3-7H,2H2,1H3 |
Clave InChI |
ZVKPQIPHEBQFKW-UHFFFAOYSA-N |
SMILES |
CC1C2SC3CC(S2)SC1S3 |
SMILES canónico |
CC1C2SC3CC(S2)SC1S3 |
Sinónimos |
9-Methyl-2,4,6,8-tetrathiaadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




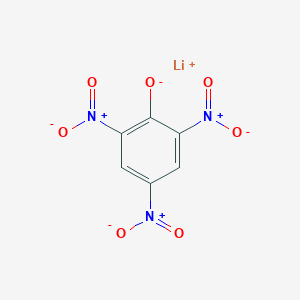
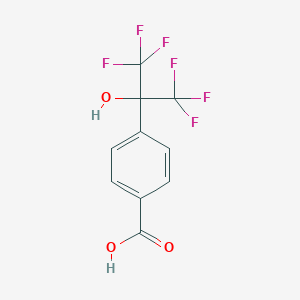
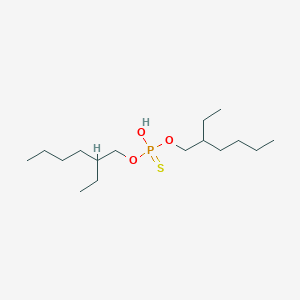
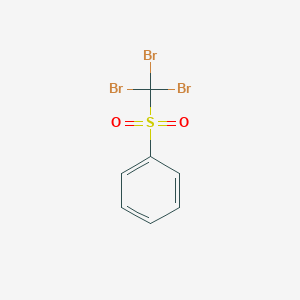
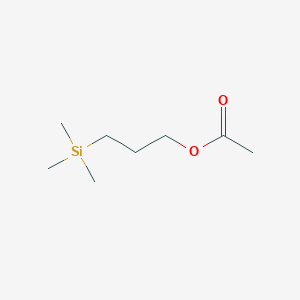
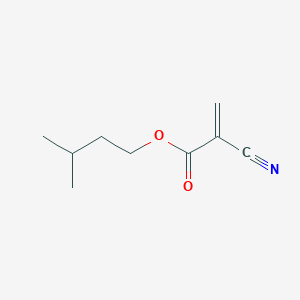
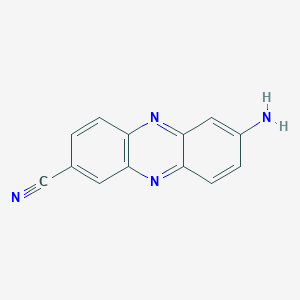
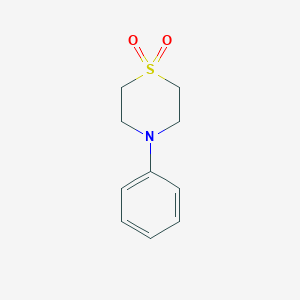
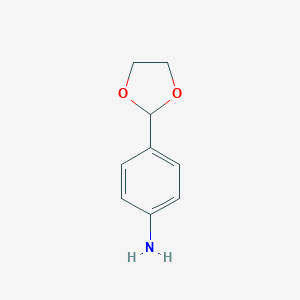
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

